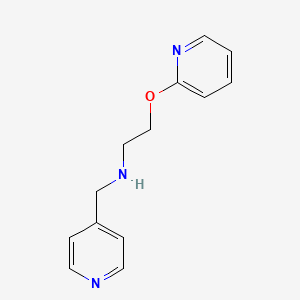

N-(pyridin-4-ylmethyl)-2-(pyridin-2-yloxy)ethanamine

Beschreibung

N-(pyridin-4-ylmethyl)-2-(pyridin-2-yloxy)ethanamine is a bifunctional amine derivative featuring two distinct pyridine rings: one attached via a methylene group to the nitrogen atom (pyridin-4-ylmethyl) and another linked through an ether oxygen at the 2-position (pyridin-2-yloxy).

Eigenschaften

Molekularformel |

C13H15N3O |

|---|---|

Molekulargewicht |

229.28 g/mol |

IUPAC-Name |

N-(pyridin-4-ylmethyl)-2-pyridin-2-yloxyethanamine |

InChI |

InChI=1S/C13H15N3O/c1-2-6-16-13(3-1)17-10-9-15-11-12-4-7-14-8-5-12/h1-8,15H,9-11H2 |

InChI-Schlüssel |

QBIGPTDBKHQRNO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)OCCNCC2=CC=NC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2-(Pyridin-2-yloxy)ethanamine

The precursor 2-(pyridin-2-yloxy)ethanamine is synthesized via nucleophilic substitution between 2-hydroxypyridine and 2-chloroethylamine hydrochloride. The reaction is conducted in anhydrous dimethylformamide (DMF) using potassium carbonate (KCO) as a base to deprotonate the hydroxyl group of pyridin-2-ol, facilitating the displacement of chloride.

Reaction Conditions:

N-Alkylation with 4-(Chloromethyl)pyridine

The secondary amine is introduced via alkylation of 2-(pyridin-2-yloxy)ethanamine with 4-(chloromethyl)pyridine hydrochloride. Sodium hydride (NaH) in tetrahydrofuran (THF) activates the amine for nucleophilic attack on the chloromethyl group.

Reaction Conditions:

-

Solvent: THF (anhydrous)

-

Base: NaH (1.2 equiv)

-

Alkylating Agent: 4-(Chloromethyl)pyridine hydrochloride (1.1 equiv)

-

Temperature: 0°C to room temperature, 8–12 hours

Mechanistic Insights:

The reaction proceeds via an S2 mechanism, with NaH deprotonating the primary amine to generate a nucleophilic amide ion. Steric hindrance from the pyridin-2-yloxy group slightly reduces yield compared to simpler amines.

Reductive Amination Approach

Condensation of 2-(Pyridin-2-yloxy)ethylamine with Pyridine-4-carbaldehyde

This method avoids harsh alkylation conditions by employing reductive amination. Pyridine-4-carbaldehyde reacts with 2-(pyridin-2-yloxy)ethylamine in methanol, with sodium cyanoborohydride (NaBHCN) selectively reducing the imine intermediate.

Reaction Conditions:

-

Solvent: Methanol (dry)

-

Reducing Agent: NaBHCN (1.5 equiv)

-

Catalyst: Acetic acid (0.1 equiv)

-

Temperature: Room temperature, 24 hours

Advantages:

-

Mild conditions preserve acid-sensitive pyridine rings.

-

Avoids formation of quaternary ammonium salts common in alkylation.

Protection-Deprotection Strategy

Phthalimide Protection of Ethanamine

To mitigate side reactions during alkylation, the primary amine is protected as a phthalimide derivative. 2-(Pyridin-2-yloxy)ethylamine reacts with phthalic anhydride in refluxing toluene, followed by alkylation with 4-(bromomethyl)pyridine.

Reaction Conditions:

-

Protection:

-

Alkylation:

-

Deprotection:

Limitations:

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Alkylation | 55–60 | Straightforward, minimal steps | Moderate yields due to steric hindrance |

| Reductive Amination | 65–70 | Mild conditions, high selectivity | Requires purified aldehyde precursor |

| Protection-Deprotection | 70–75* | High-purity final product | Multistep synthesis, hazardous reagents |

*Overall yield after three steps.

Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions

N-(pyridin-4-ylmethyl)-2-(pyridin-2-yloxy)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the pyridine rings to piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine bridge can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted ethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den N-(Pyridin-4-ylmethyl)-2-(pyridin-2-yloxy)ethanamin seine Wirkungen entfaltet, hängt von seiner Anwendung ab. In der pharmazeutischen Chemie kann es mit bestimmten Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Pyridinringe können an π-π-Wechselwirkungen und Wasserstoffbrückenbindungen teilnehmen, die für die Bindung an biologische Zielstrukturen entscheidend sind.

Wirkmechanismus

The mechanism by which N-(pyridin-4-ylmethyl)-2-(pyridin-2-yloxy)ethanamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyridine rings can participate in π-π interactions and hydrogen bonding, which are crucial for binding to biological targets.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Ethanamine Backbone

The ethanamine backbone is a common scaffold in many pharmacologically active and coordination compounds. Key structural analogs include:

- Key Observations :

- Removal of the pyridin-2-yloxy group (as in Tropicamide Imp A) simplifies the structure, likely reducing hydrogen-bonding capacity and biological activity .

- Substitution with sulfonyl groups (QY-9454) may improve solubility but alter receptor specificity compared to the ether-linked pyridine in the target compound .

Pyridine Ring Modifications

Variations in pyridine substitution patterns significantly influence electronic properties and binding interactions:

- Key Observations: The pyridin-2-yloxy group in the target compound may facilitate π-π stacking or hydrogen bonding, similar to its role in dpoen-based coordination polymers . Replacement with non-aromatic substituents (e.g., oxan-4-yloxy) reduces aromatic interactions but introduces steric bulk .

Data Table: Comparative Analysis of Key Compounds

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Applications/Notes |

|---|---|---|---|---|

| N-(pyridin-4-ylmethyl)-2-(pyridin-2-yloxy)ethanamine | C₁₃H₁₅N₃O | 229.28 g/mol | Pyridin-4-ylmethyl, pyridin-2-yloxy | Potential ligand or bioactive agent |

| Tropicamide Imp A (N-(pyridin-4-ylmethyl)ethanamine) | C₈H₁₂N₂ | 136.20 g/mol | Pyridin-4-ylmethyl | Pharmaceutical impurity standard |

| QY-9454 | C₁₃H₂₀N₄O₂S | 296.38 g/mol | Pyrrolidin-1-ylsulfonyl | Enhanced solubility |

| bis[2-(pyridin-2-yl)ethyl]amine | C₁₄H₁₇N₃ | 227.31 g/mol | Dual pyridin-2-yl groups | Chelating agent |

Biologische Aktivität

N-(pyridin-4-ylmethyl)-2-(pyridin-2-yloxy)ethanamine is a compound that has garnered attention in the field of neuropharmacology due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by two pyridine rings connected through an ethanamine backbone. The molecular formula is , with a molecular weight of 229.28 g/mol. The structural features contribute to its ability to interact with various biological targets, particularly in the central nervous system (CNS).

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O |

| Molecular Weight | 229.28 g/mol |

| IUPAC Name | N-(pyridin-4-ylmethyl)-2-pyridin-2-yloxyethanamine |

| InChI Key | QBIGPTDBKHQRNO-UHFFFAOYSA-N |

The biological activity of this compound primarily revolves around its interactions with neuronal acetylcholine receptors (nAChRs). These receptors play a critical role in neurotransmission and are implicated in cognitive functions and neurodegenerative diseases. The compound's dual-pyridine structure enhances its binding affinity and selectivity for these receptors, potentially modulating their activity and influencing neurotransmitter release.

Key Mechanisms:

- Receptor Binding : The compound acts as a ligand for nAChRs, facilitating neurotransmission.

- Cholinesterase Inhibition : It may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.

- Interaction with β-Amyloid Proteins : Studies suggest it may influence the aggregation of β-amyloid proteins, which are associated with Alzheimer’s disease.

Research Findings

Recent studies have highlighted the compound's potential therapeutic implications, particularly in neurodegenerative conditions such as Alzheimer's disease and other cognitive disorders.

-

Neuropharmacological Studies :

- Research indicates that this compound exhibits significant effects on cognitive function by modulating cholinergic signaling pathways.

- It has been shown to enhance synaptic plasticity in animal models, suggesting potential benefits for memory and learning.

-

Comparative Studies :

- A comparative analysis with structurally similar compounds revealed that this compound has superior binding affinity for nAChRs compared to other pyridine-based ligands.

- Table 1 summarizes the comparative binding affinities of related compounds:

| Compound Name | Binding Affinity (Ki) | Unique Aspects |

|---|---|---|

| This compound | X nM | Dual-pyridine structure enhances receptor interaction |

| N-(pyridin-2-ylmethyl)ethanamine | Y nM | Lower selectivity for nAChRs |

| N-methyl-N-pyridylmethanamine | Z nM | Different pharmacokinetic properties |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Alzheimer's Disease Model :

- In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by maze tests and memory retention assessments. The compound decreased β-amyloid plaque formation significantly compared to control groups.

-

Parkinson's Disease Research :

- Another study focused on Parkinson's disease models demonstrated that the compound could mitigate motor deficits by enhancing dopaminergic signaling pathways through its action on cholinergic receptors.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(pyridin-4-ylmethyl)-2-(pyridin-2-yloxy)ethanamine?

The synthesis typically involves reductive amination or nucleophilic substitution. For example, pyridin-2-yloxy ethanamine intermediates can be reacted with pyridin-4-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Alternatively, a two-step approach may involve first synthesizing the pyridin-2-yloxy ethanamine backbone via coupling pyridin-2-ol with bromoethylamine, followed by N-alkylation with 4-(bromomethyl)pyridine . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating the target compound.

Q. How is the structural integrity and purity of this compound validated?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the connectivity of the pyridine rings and ethanamine backbone. Key signals include aromatic protons (δ 7.0–8.5 ppm) and methylene groups adjacent to nitrogen (δ 2.8–3.5 ppm). High-resolution mass spectrometry (HRMS) or LC-MS provides molecular weight confirmation. Purity is assessed via HPLC (>95% by area normalization) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What crystallographic strategies are employed to resolve the 3D structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (via the SHELX suite) is the gold standard. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). Hydrogen-bonding interactions between the pyridine N-atoms and solvent/co-crystallized molecules are often critical for stabilizing the crystal lattice. Disorder in the ethanamine chain may require constrained refinement .

Q. How is this compound analyzed as a pharmaceutical impurity, and what are the challenges in quantification?

As a degradation product or impurity in drugs like tropicamide, it is quantified using reverse-phase HPLC with UV detection (λ = 254 nm). Method validation includes specificity (separation from structurally similar impurities), linearity (R² > 0.995 in 0.1–10 μg/mL range), and recovery (>90%). Matrix effects from excipients require spike-and-recovery experiments .

Q. What computational and experimental approaches are used to study its binding to biological targets (e.g., receptors)?

Molecular docking (AutoDock Vina) models interactions with targets like histamine or kinase receptors. Experimental validation includes surface plasmon resonance (SPR) to measure binding affinity (KD). For example, SPR assays using immobilized receptor proteins and compound concentrations spanning 1 nM–100 μM can determine kinetic parameters .

Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized for this compound?

Strategies include deuterating labile C-H bonds in the ethanamine chain to slow oxidative metabolism. In vitro microsomal assays (human liver microsomes + NADPH) assess metabolic half-life. PK studies in rodents (IV/PO administration) measure bioavailability, with LC-MS/MS used for plasma concentration analysis .

Data Contradiction and Resolution

Q. How are discrepancies in reported synthetic yields addressed?

Yield variations (e.g., 40% vs. 65%) may arise from differences in reaction scale, solvent purity, or workup protocols. Reproducibility studies under controlled conditions (dry solvents, inert atmosphere) are essential. Kinetic studies (via in situ FTIR) can identify rate-limiting steps, such as imine formation during reductive amination .

Q. What explains conflicting bioactivity data in different assay systems?

Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may stem from off-target interactions or differences in membrane permeability. Parallel assays with positive controls (e.g., known inhibitors) and orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) help validate results .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.